![molecular formula C22H18ClN3O B421701 3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide](/img/structure/B421701.png)
3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzohydrazide moiety linked to a benzylidene group containing an isoindoline ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetyl}benzohydrazide
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Uniqueness
3-chloro-N’-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both chloro and isoindoline groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8g/mol |
IUPAC Name |
3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-20-7-3-6-17(12-20)22(27)25-24-13-16-8-10-21(11-9-16)26-14-18-4-1-2-5-19(18)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+ |
InChI Key |
WDEAIYNAGXFOMM-ZMOGYAJESA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)Cl |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


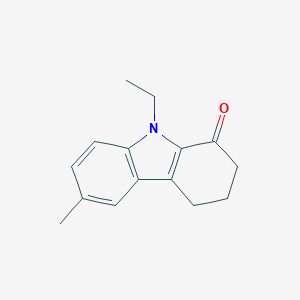
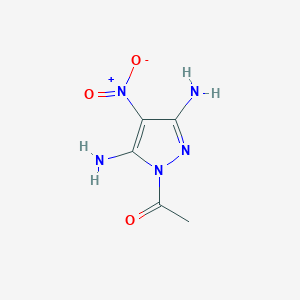
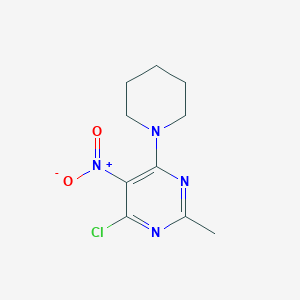
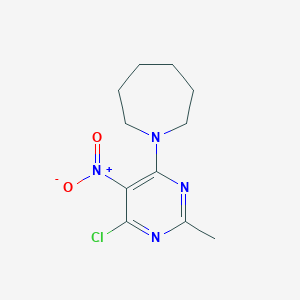
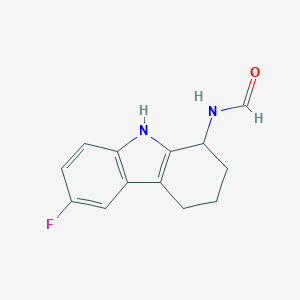
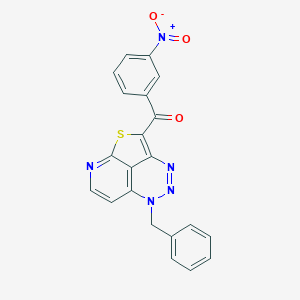
methanone](/img/structure/B421629.png)
![ethyl 2,5-dimethyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B421634.png)
![ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate](/img/structure/B421635.png)
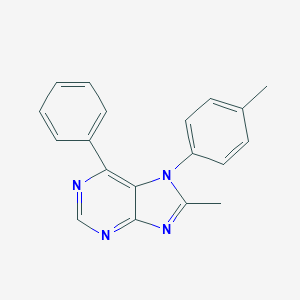
![3-amino-N-(2,6-dichlorophenyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421639.png)
![5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B421640.png)
![(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate](/img/structure/B421641.png)
![9-(3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B421643.png)
